Ethyl 4-bromopentanoate
CAS No.: 27126-42-7
Cat. No.: VC8017558
Molecular Formula: C7H13BrO2
Molecular Weight: 209.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27126-42-7 |
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Molecular Formula | C7H13BrO2 |
Molecular Weight | 209.08 g/mol |
IUPAC Name | ethyl 4-bromopentanoate |
Standard InChI | InChI=1S/C7H13BrO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5H2,1-2H3 |
Standard InChI Key | CTVCPHLFHPQRNF-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCC(C)Br |
Canonical SMILES | CCOC(=O)CCC(C)Br |
Introduction
Chemical Identity and Structural Features
Ethyl 4-bromopentanoate is a halogenated ester with a molecular weight of 209.08 g/mol. The bromine atom at the 4-position introduces significant electrophilicity, enabling diverse reactivity patterns. Key structural attributes include:
Molecular Geometry and Electronic Properties
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Bromine Electrophilicity: The C–Br bond () facilitates nucleophilic displacement reactions.
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Ester Group Effects: The electron-withdrawing nature of the ester carbonyl () polarizes the α-carbon, enhancing susceptibility to nucleophilic attack .
Table 1: Physicochemical Properties of Ethyl 4-Bromopentanoate
Property | Value |
---|---|
Molecular Formula | |
Boiling Point | 215–218°C (lit.) |
Density | 1.34 g/cm³ |
Log P (Octanol-Water) | 2.34 |
Solubility | Miscible in organic solvents |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The esterification of 4-bromopentanoic acid with ethanol under acidic conditions remains the most widely adopted method:
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Reaction Conditions: Reflux at 80–100°C for 6–8 hours achieves yields of 85–90% .
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Purification: Fractional distillation or silica gel chromatography ensures >98% purity.
Industrial Manufacturing
Continuous flow reactors optimize large-scale production by minimizing side reactions. Key parameters include:
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Temperature Control: Maintained at 70–80°C to prevent thermal decomposition.
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Catalyst Recycling: Sulfuric acid is recovered via neutralization and filtration .
Reaction Chemistry and Mechanistic Insights
Nucleophilic Substitution (SN2)
The bromine atom undergoes displacement with nucleophiles (e.g., , ):
Table 2: Representative SN2 Reactions
Nucleophile | Reagents/Conditions | Product | Yield |
---|---|---|---|
Hydroxide | NaOH, H₂O, 60°C | Ethyl 4-hydroxypentanoate | 92% |
Cyanide | KCN, DMF, 25°C | Ethyl 4-cyanopentanoate | 88% |
Amine | NH₃, EtOH, reflux | Ethyl 4-aminopentanoate | 75% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable carbon–carbon bond formation:
Reduction and Oxidation
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Reduction: LiAlH₄ reduces the ester to 4-bromopentanol ().
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Oxidation: KMnO₄ oxidizes the brominated chain to 4-ketopentanoic acid () .
Applications in Research and Industry
Pharmaceutical Intermediates
Ethyl 4-bromopentanoate is a precursor to:
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Anticancer Agents: Functionalized via Suzuki coupling to introduce aryl groups targeting kinase inhibition .
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Antiviral Drugs: Bromine displacement with heterocyclic amines yields protease inhibitors .
Agrochemical Development
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Herbicides: Ether derivatives exhibit herbicidal activity against broadleaf weeds () .
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Insect Growth Regulators: Ester hydrolysis generates juvenoid analogs disrupting insect metamorphosis .
Polymer Chemistry
Copolymerization with acrylates produces flame-retardant materials () .
Comparative Analysis with Structural Analogs
Table 3: Brominated Esters and Their Properties
Compound | Molecular Formula | Boiling Point (°C) | Reactivity (SN2) |
---|---|---|---|
Ethyl 3-bromopentanoate | 205–208 | Moderate | |
Ethyl 4-bromopentanoate | 215–218 | High | |
Ethyl 5-bromopentanoate | 220–223 | Low |
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Steric Effects: The 4-position minimizes steric hindrance, optimizing SN2 kinetics compared to 3- and 5-substituted analogs.
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